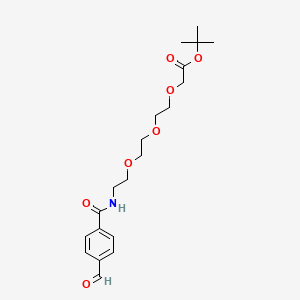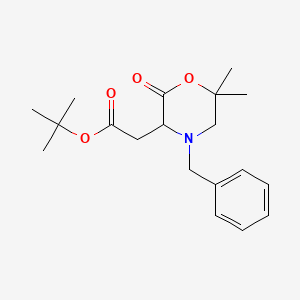
Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate: is a synthetic organic compound known for its role as a non-cleavable polyethylene glycol (PEG) linker in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its complex structure, which includes a tert-butyl ester group, a formylphenyl group, and a PEG chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate typically involves multiple steps:
Formation of the PEG Chain: The PEG chain is synthesized through the polymerization of ethylene oxide.
Attachment of the Formylphenyl Group: The formylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable formylphenyl halide reacts with the PEG chain.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is added through esterification, using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.
Batch Reactions: Sequential batch reactions to introduce the formylphenyl and tert-butyl ester groups.
Purification: Purification steps such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a linker in the synthesis of complex organic molecules.
- Facilitates the attachment of various functional groups to PEG chains.
Biology:
- Employed in the development of bioconjugates for targeted drug delivery.
- Enhances the solubility and stability of biologically active molecules.
Medicine:
- Integral in the design of antibody-drug conjugates (ADCs) for cancer therapy.
- Improves the pharmacokinetics and biodistribution of therapeutic agents.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Applied in the formulation of specialty chemicals and polymers.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound acts as a linker, facilitating the conjugation of drugs to antibodies.
- It ensures the stability and controlled release of the drug at the target site.
- The PEG chain enhances the solubility and reduces the immunogenicity of the conjugate.
Comparaison Avec Des Composés Similaires
- Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14-tetraoxa-2-azatridecan-13-oate
- Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17-pentaoxa-2-azatridecan-13-oate
Uniqueness:
- The length of the PEG chain in tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate provides a balance between solubility and stability.
- The non-cleavable nature of the linker ensures that the drug remains attached to the antibody until it reaches the target site.
Propriétés
Formule moléculaire |
C20H29NO7 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C20H29NO7/c1-20(2,3)28-18(23)15-27-13-12-26-11-10-25-9-8-21-19(24)17-6-4-16(14-22)5-7-17/h4-7,14H,8-13,15H2,1-3H3,(H,21,24) |
Clé InChI |
CNGPUCODLPWDJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone](/img/structure/B11828071.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)
![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)

![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)




![5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11828117.png)


